N1-(6-chloropyrimidin-4-yl)-N3,N3-dimethylpropane-1,3-diamine
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Overview
Description
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine typically involves the reaction of 6-chloro-pyrimidine-4-amine with N,N-dimethyl-1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Industrial production methods may also include purification steps to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Condensation Reactions: The diamine moiety can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions may produce different oxidation states or reduced forms of the compound.
Scientific Research Applications
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring and the dimethylated propane-1,3-diamine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine include:
- 4-Amino-6-chloropyrimidine
- 6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-amine
- N-(6-Chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine
Uniqueness
N’-(6-Chloro-pyrimidin-4-yl)-N,N-dimethyl-propane-1,3-diamine is unique due to its specific combination of a chloro-substituted pyrimidine ring and a dimethylated propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1220176-91-9 |
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Molecular Formula |
C9H15ClN4 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C9H15ClN4/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
MHIXTTKAEOJKIV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
Canonical SMILES |
CN(C)CCCNC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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